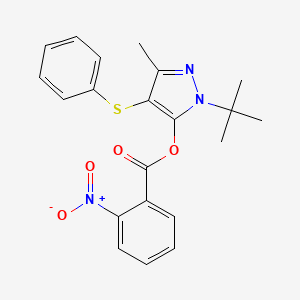

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate

Description

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with tert-butyl, methyl, and phenylthio groups, along with a nitrobenzoate ester

Properties

IUPAC Name |

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 2-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-14-18(29-15-10-6-5-7-11-15)19(23(22-14)21(2,3)4)28-20(25)16-12-8-9-13-17(16)24(26)27/h5-13H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRVFVREXMVEMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-])C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl, methyl, and phenylthio substituents. The final step involves esterification with 2-nitrobenzoic acid. Common reagents used in these reactions include tert-butyl chloride, methyl iodide, phenylthiol, and 2-nitrobenzoic acid. Reaction conditions may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Chemical Reactions Analysis

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The tert-butyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Chemical Synthesis Applications

The compound serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in various organic reactions, including:

- Reagent in Organic Reactions : It acts as a reagent for electrophilic and nucleophilic substitution reactions, enhancing the synthesis of diverse chemical entities.

- Intermediate in Pharmaceutical Synthesis : The compound is explored as a pharmaceutical intermediate, potentially leading to the development of new therapeutic agents.

Biological Research Applications

Research indicates that 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate exhibits notable biological activities:

- Antimicrobial Properties : Studies suggest potential antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary investigations have shown that this compound may inhibit cancer cell growth through specific molecular interactions.

- Anti-inflammatory Effects : The compound's structure suggests it may modulate inflammatory pathways, warranting further exploration in anti-inflammatory drug development.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Synthesis and Characterization : Research has demonstrated effective synthesis routes for producing high yields of this compound using commercially available reagents under controlled conditions .

- Biological Activity Evaluation : In vitro studies have assessed its antimicrobial properties against various pathogens, revealing promising results that support further investigation into its potential as an antibiotic .

- Therapeutic Potential : Molecular docking studies indicate that the compound may serve as an inhibitor for specific enzymes involved in inflammatory pathways, suggesting avenues for therapeutic development .

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylthio group can modulate the compound’s lipophilicity and its ability to cross cell membranes. The pyrazole ring and its substituents can interact with enzymes and receptors, influencing their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate can be compared with similar compounds such as:

tert-butyl 2-nitrobenzoate: Lacks the pyrazole ring and phenylthio group, making it less complex and potentially less active in certain biological assays.

4-tert-butylbenzoyl chloride: Contains a benzoyl chloride group instead of the nitrobenzoate ester, leading to different reactivity and applications.

tert-Butyl 4-bromo-2-nitrobenzoate: Similar in structure but with a bromine atom instead of the pyrazole ring, affecting its chemical and biological properties.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate is a complex organic compound characterized by its unique structural features, including a pyrazole ring and various functional groups. Its potential biological activities have garnered interest in medicinal chemistry, particularly in the development of therapeutic agents.

Structural Characteristics

The compound's molecular structure includes:

- Pyrazole Ring : Known for diverse biological activities.

- tert-butyl Group : Enhances hydrophobic properties, influencing solubility and permeability.

- Phenylthio Group : Contributes to reactivity and potential interactions with biological targets.

- 2-Nitrobenzoate Moiety : May enhance biological activity through specific receptor interactions.

Biological Activities

Research indicates that compounds containing pyrazole rings often exhibit significant biological activities, including:

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile .

- Anti-inflammatory Effects : Pyrazole derivatives are frequently studied for their ability to inhibit inflammatory pathways.

- Anticancer Potential : The structure suggests possible interactions with enzymes involved in cancer pathways, making it a candidate for anticancer drug development .

The proposed mechanism of action involves:

- Enzyme Inhibition : The phenylthio group may interact with specific enzymes, inhibiting their activity and affecting metabolic pathways.

- Receptor Binding : The compound may bind to receptors involved in inflammation or cancer progression, altering cellular responses .

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl 3-bromobenzoate | Similar pyrazole core | Noted for antimicrobial activity |

| 1-(tert-butyl)-3-methylpyrazole | Lacks phenylthio group | Less reactive; lower biological activity |

| 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-bromobenzoate | Contains bromine; complex structure | Explored for anticancer properties |

Case Studies

Recent studies have highlighted the effectiveness of similar pyrazole derivatives:

- A study on novel phenylthiazoles demonstrated promising antimicrobial activity against MRSA and C. difficile, with minimum inhibitory concentrations (MIC) as low as 4 μg/mL .

- Another investigation into pyrazole derivatives revealed their potential in inhibiting cancer cell proliferation through specific enzyme targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.